molecular formula C16H18ClNO2 B385213 N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622361-63-1

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B385213
CAS RN: 622361-63-1
M. Wt: 291.77g/mol
InChI Key: AYQHCBUMVMKAFK-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a type of hydrocarbon with two fused cyclopropane rings . This core is substituted with a carboxamide group (CONH2) and a 3-chlorophenyl group (a phenyl ring with a chlorine atom at the 3-position).

Scientific Research Applications

Organic Synthesis

The compound is used in organic synthesis. It was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .

Inhibitor of Soluble Epoxide Hydrolase (sEH)

The compound has been observed to have inhibitory activity against human soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxy fatty acids to corresponding vicinal diols through a catalytic addition of water . The resulting dihydroxyepoxyeicosatrienoic acids promote various pathological states, such as pain and inflammation . Thus, inhibition of sEH could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases .

High-Energy Density Compounds (HEDCs)

The compound could potentially be used in the design of new high-energy density compounds (HEDCs). HEDCs have attracted much attention because of their excellent detonation properties and extensive applications for modern military and civil purposes . The detonation properties are generally inversely correlated with impact sensitivity and thermal stability .

Antiviral Activity

Compounds containing imines derived from camphor possess various biological activities, including strong antiviral activity . This compound, being a derivative of camphor, could potentially exhibit antiviral properties.

Green Chemistry

Substitution of adamantane with natural monoterpene fragments or their simultaneous introduction into the same molecule can provide great benefits in the field of green chemistry .

Treatment of Pain and Inflammation

The compound could potentially be used in the treatment of pain and inflammation. The dihydroxyepoxyeicosatrienoic acids produced by sEH promote various pathological states, such as pain and inflammation . Thus, inhibition of sEH could be beneficial in the treatment of these conditions .

properties

IUPAC Name

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-15(2)10-6-7-16(9-10,13(15)19)14(20)18-12-5-3-4-11(17)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHCBUMVMKAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

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